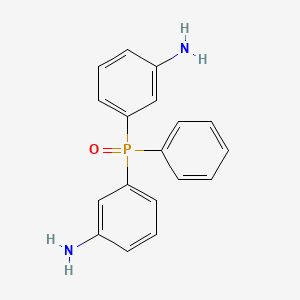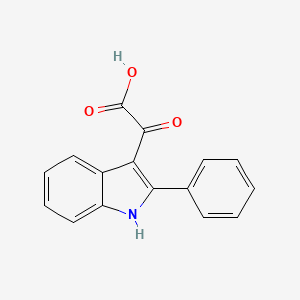![molecular formula C12H22O2Si B14083812 Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 102687-24-1](/img/structure/B14083812.png)
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a specialized organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester, which contribute to its distinct chemical properties and reactivity. The bicyclo[4.1.0]heptane framework provides a rigid and strained structure, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions.
Introduction of the trimethylsilyl group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure provides rigidity, which can influence its binding affinity to target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the trimethylsilyl and ester groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring, providing different chemical properties.
Uniqueness
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is unique due to its combination of a trimethylsilyl group and a carboxylate ester on a bicyclic framework.
Propiedades
Número CAS |
102687-24-1 |
|---|---|
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
methyl 1-trimethylsilylbicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-14-11(13)10-9-7-5-6-8-12(9,10)15(2,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
VGYSAYZZEZTZBT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C1(CCCC2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)







![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)





